An In-Depth Technical Guide to Bis(2-ethylhexyl) dodecanedioate
An In-Depth Technical Guide to Bis(2-ethylhexyl) dodecanedioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-ethylhexyl) dodecanedioate is a diester of dodecanedioic acid and 2-ethylhexanol, primarily utilized as a plasticizer in various polymer applications. While it shares structural similarities with extensively studied plasticizers like Bis(2-ethylhexyl) phthalate (DEHP) and Bis(2-ethylhexyl) adipate (DEHA), specific toxicological and pharmacological data for Bis(2-ethylhexyl) dodecanedioate are limited. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and analytical methods. It also presents a comparative analysis of the toxicological profiles of its structural analogs to offer a preliminary assessment of its potential biological effects, emphasizing the need for direct experimental evaluation.
Chemical and Physical Properties
Bis(2-ethylhexyl) dodecanedioate is a high-molecular-weight organic compound. Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | bis(2-ethylhexyl) dodecanedioate | [1] |
| Synonyms | Dodecanedioic acid, 1,12-bis(2-ethylhexyl) ester; Di(2-ethylhexyl) dodecanedioate | [1] |
| CAS Number | 19074-24-9 | [1] |
| Molecular Formula | C28H54O4 | [1] |
| Molecular Weight | 454.7 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 267°C |
Synthesis and Manufacturing
The primary method for synthesizing Bis(2-ethylhexyl) dodecanedioate is through Fischer-Speier esterification. This process involves the reaction of dodecanedioic acid with 2-ethylhexanol in the presence of an acid catalyst.
Experimental Protocol: Fischer-Speier Esterification
A general protocol for the synthesis of long-chain diesters is as follows:
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Reactant Mixture: Dodecanedioic acid and a molar excess of 2-ethylhexanol are combined in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. Toluene is typically used as the azeotropic solvent to remove water.
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Catalyst Addition: A catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, is added to the mixture.
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Reaction: The mixture is heated to reflux. The water produced during the esterification is collected in the Dean-Stark trap, driving the reaction to completion. The reaction progress can be monitored by the amount of water collected.
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Work-up: Upon completion, the reaction mixture is cooled. The organic layer is washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
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Purification: The organic solvent is removed under reduced pressure. The resulting crude product can be further purified by vacuum distillation to yield pure Bis(2-ethylhexyl) dodecanedioate.
Synthesis workflow for Bis(2-ethylhexyl) dodecanedioate.
Analytical Methodology
The characterization and quantification of Bis(2-ethylhexyl) dodecanedioate are typically performed using chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the identification and quantification of Bis(2-ethylhexyl) dodecanedioate.
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Sample Preparation: Samples are typically dissolved in an appropriate organic solvent like dichloromethane or hexane. For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary.
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GC Conditions: A non-polar capillary column (e.g., HP-5MS) is commonly used. The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure good separation.
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MS Detection: Mass spectrometry is used for detection, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. Characteristic fragment ions for bis(2-ethylhexyl) esters are monitored.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of Bis(2-ethylhexyl) dodecanedioate.
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¹H NMR: Provides information on the different proton environments in the molecule, including the protons of the ethyl and hexyl groups and the dodecanedioate backbone.[1][2]
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¹³C NMR: Shows the number of unique carbon atoms and their chemical environments.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of Bis(2-ethylhexyl) dodecanedioate will show a characteristic strong absorption band for the ester carbonyl group (C=O) around 1730-1740 cm⁻¹.[1]
Toxicological Profile (Comparative Analysis)
Direct toxicological data for Bis(2-ethylhexyl) dodecanedioate is scarce in publicly available literature. Therefore, this section provides a summary of the toxicological profiles of its structural analogs, DEHP and DEHA, to provide a preliminary understanding of potential hazards. It is crucial to note that this information may not be directly applicable to Bis(2-ethylhexyl) dodecanedioate and should be interpreted with caution.
Acute Toxicity
Structurally similar compounds like DEHA generally exhibit low acute toxicity via oral, dermal, and inhalation routes.
Genotoxicity and Carcinogenicity
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DEHP: The overall weight of evidence suggests that DEHP is not genotoxic. However, it has been shown to induce hepatic tumors in rodents, though the relevance of these findings to humans is still debated.
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DEHA: DEHA is not considered to be genotoxic in both in vitro and in vivo studies.
Reproductive and Developmental Toxicity
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DEHP: DEHP is a well-known reproductive and developmental toxicant in animals, primarily exhibiting anti-androgenic effects.
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DEHA: Studies on DEHA have shown that it does not produce the same anti-androgenic effects observed with DEHP.
Potential Biological Mechanisms (Hypothesized)
Based on the metabolism of its analogs, Bis(2-ethylhexyl) dodecanedioate is likely metabolized in the body through a two-step process.
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Hydrolysis: The diester is first hydrolyzed by esterases to its monoester, mono(2-ethylhexyl) dodecanedioate, and 2-ethylhexanol.
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Oxidation: The released 2-ethylhexanol can be further oxidized to 2-ethylhexanoic acid and other metabolites.
The monoester metabolite is often considered the primary toxicant for related compounds like DEHP.
Hypothesized metabolic pathway for Bis(2-ethylhexyl) dodecanedioate.
Experimental Protocols for In Vitro Cytotoxicity
For researchers planning to evaluate the cytotoxicity of Bis(2-ethylhexyl) dodecanedioate, standard in vitro assays can be employed.
MTT Assay (Assessment of Metabolic Activity)
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Cell Seeding: Seed cells (e.g., HepG2, L929) in a 96-well plate and allow them to adhere overnight.
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Compound Treatment: Treat cells with various concentrations of Bis(2-ethylhexyl) dodecanedioate (dissolved in a suitable solvent like DMSO, with a final solvent concentration that is non-toxic to the cells) for a specified duration (e.g., 24, 48 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
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Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Release Assay (Assessment of Membrane Integrity)
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Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
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Sample Collection: After the treatment period, collect the cell culture supernatant.
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LDH Reaction: Add the LDH reaction mixture to the supernatant.
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Incubation: Incubate the plate according to the manufacturer's instructions to allow for the conversion of a substrate into a colored product.
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Absorbance Measurement: Measure the absorbance at the recommended wavelength. LDH release is an indicator of cell membrane damage and is proportional to the level of cytotoxicity.
